1-Nitrobutane (CAS: 627-05-4) is a primary aliphatic nitroalkane characterized by a linear four-carbon chain terminating in a reactive nitro group. In industrial and laboratory procurement, it is primarily valued as a C4 building block for organic synthesis, particularly in the production of primary amines, nitroalcohols, and linear aldehydes via the Nef reaction [1]. With a boiling point of 152-153 °C and a density of approximately 0.97 g/mL, it offers a stable liquid profile at room temperature[2]. Its dual functionality—acting both as a moderately polar solvent and a nucleophile upon deprotonation—makes it a critical raw material for pharmaceutical, agrochemical, and advanced materials manufacturing where precise linear carbon extension is required.
Substituting 1-nitrobutane with closely related nitroalkanes fundamentally alters both process parameters and final product identity. Replacing it with the shorter-chain homolog 1-nitropropane introduces a material with a significantly lower boiling point (132 °C) and nearly four times the aqueous solubility, which narrows the thermal processing window and increases product loss during biphasic aqueous workups [1]. Conversely, substituting with its structural isomer, 2-nitrobutane, shifts the reactive center to a secondary carbon. This increases steric hindrance during condensation reactions and strictly dictates the formation of branched derivatives (e.g., sec-butylamine) rather than the linear n-butyl derivatives required for specific active pharmaceutical ingredients [2]. Consequently, for workflows demanding terminal C4 functionalization, generic substitution is chemically and operationally unviable.
For industrial scale-up, thermal limits dictate reactor design. 1-Nitrobutane exhibits a boiling point of 152-153 °C [1], which is higher than its structural isomer 2-nitrobutane (139.65 °C)[2] and its homolog 1-nitropropane (132 °C) [3]. This elevated boiling point allows for higher-temperature continuous flow nitration and condensation reactions without the need for high-pressure reactor configurations.
| Evidence Dimension | Boiling Point at 760 mmHg |
| Target Compound Data | 152-153 °C |
| Comparator Or Baseline | 2-Nitrobutane (139.65 °C) and 1-Nitropropane (132 °C) |
| Quantified Difference | +13 °C vs isomer; +20 °C vs homolog |
| Conditions | Atmospheric pressure (760 mmHg) |
Enables reaction execution at elevated temperatures without evaporative losses or the capital expense of pressurized reactors.
In biphasic reaction systems, product loss to the aqueous phase is a major yield detractor. 1-Nitrobutane demonstrates an aqueous solubility of approximately 3.6 g/L at 25 °C [1], compared to 14.0 g/L for 1-nitropropane [2]. This ~74% reduction in water solubility drastically improves phase separation efficiency during aqueous washing steps, minimizing the need for extensive solvent extraction.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 3.6 g/L |
| Comparator Or Baseline | 1-Nitropropane (14.0 g/L) |
| Quantified Difference | ~74% lower aqueous solubility |
| Conditions | Aqueous solution at 25 °C |
Reduces product loss during aqueous workup and lowers the volume of extraction solvents required in large-scale manufacturing.
The efficiency of base-catalyzed Henry (nitroaldol) reactions depends on the facile generation of the nitronate anion. 1-Nitrobutane possesses an alpha-proton pKa of 8.69 [1], making it more acidic than 1-nitropropane (pKa 8.98) [3]. This lower pKa allows for the use of milder bases during deprotonation, reducing the incidence of base-catalyzed side reactions while avoiding the steric hindrance associated with secondary nitroalkanes like 2-nitrobutane (pKa 8.44) [2].
| Evidence Dimension | Alpha-Proton Acidity (pKa) |
| Target Compound Data | 8.69 |
| Comparator Or Baseline | 1-Nitropropane (8.98) |
| Quantified Difference | ΔpKa of 0.29 (more acidic) |
| Conditions | Standard aqueous conditions at 25 °C |
Permits the use of milder basic catalysts in carbon-carbon bond forming reactions, improving overall yield and selectivity.
When procuring a precursor for amine synthesis, the position of the nitro group dictates the final amine structure. Catalytic hydrogenation of 1-nitrobutane yields 1-butylamine (a primary, linear amine) [2], whereas reduction of 2-nitrobutane yields sec-butylamine (a branched amine) [1]. For applications requiring terminal functionalization or specific steric profiles in downstream active pharmaceutical ingredients (APIs), the linear structure of 1-nitrobutane cannot be substituted by its secondary isomer.
| Evidence Dimension | Downstream Amine Structure |
| Target Compound Data | 1-Butylamine (Linear primary amine) |
| Comparator Or Baseline | 2-Nitrobutane (sec-Butylamine, branched) |
| Quantified Difference | 100% shift in regiochemistry (terminal vs internal) |
| Conditions | Catalytic hydrogenation |
Ensures the correct steric and structural profile for downstream API or agrochemical synthesis, where branched isomers are biologically inactive or incompatible.
Directly leveraging its terminal nitro group, 1-nitrobutane is the required starting material for the synthesis of 1-butylamine via catalytic hydrogenation [1]. This is critical for pharmaceutical manufacturing where the linear n-butyl chain is an essential pharmacophore, and branched isomers like sec-butylamine cannot be used.
Due to its specific alpha-proton pKa (8.69), 1-nitrobutane is utilized in Henry reactions for synthesizing C4-extended nitroalcohols [2]. Procurement in this context is driven by the ability to use milder basic catalysts compared to 1-nitropropane, improving overall yields and minimizing retro-aldol side reactions in complex syntheses.
With a boiling point exceeding 152 °C and low aqueous solubility (3.6 g/L), 1-nitrobutane serves as a specialized solvent for high-temperature biphasic reactions [3]. It allows for elevated processing temperatures without pressurization, while ensuring rapid phase separation during aqueous workup, providing lower aqueous phase losses than lighter nitroalkane homologs.
Flammable